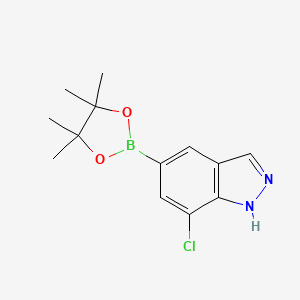

7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Description

Properties

IUPAC Name |

7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-8-7-16-17-11(8)10(15)6-9/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFCLSPBFZQITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole are Diacylglycerol kinases (DGKs) . DGKs are a family of enzymes that regulate many biological processes, including cellular proliferation, migration, immunity, and pathogenesis of diseases such as cancer.

Mode of Action

This compound modulates the activity of DGKs. DGKs regulate the levels of intracellular diacylglycerol (DAG) by phosphorylating DAG to produce phosphatidic acid (PA). This regulation links lipid metabolism and intracellular signaling cascades and functions as key regulators of T cell activation.

Biochemical Pathways

The affected pathway is the DAG-PA conversion pathway . In response to T cell receptor (TCR) activation, phospholipase Cγ1 (PLCγ1) hydrolyzes membrane phospholipid PIP2 to produce DAG. DAG functions as a second messenger to recruit RasGRP1 and PKCθ to the cell membrane and thereby initiates multiple downstream signaling events resulting in T cell activation.

Result of Action

The molecular and cellular effects of the compound’s action involve the enhancement of T cell activation, cytokine production, and proliferation. By regulating cellular DAG levels, DGKα and DGKζ inhibition can potentially restore antitumor immunity in subsets of patients who have primary or acquired immune resistance.

Action Environment

Biological Activity

7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a synthetic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities that warrant detailed investigation. This article reviews the biological activity of the compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has a molecular formula of and a molecular weight of 277.56 g/mol. The compound's structure includes a chloro group and a dioxaborolane moiety which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds related to indazoles exhibit significant antimicrobial activity. For instance, derivatives of indazole have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis (MDR-TB). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 µg/mL against various strains .

Anticancer Properties

Indazole derivatives have also been investigated for their anticancer potential. In vitro studies demonstrated that some indazole compounds could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds similar to this compound showed IC50 values in the low micromolar range against several cancer types .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored. Notably, it has been suggested that similar compounds can act as inhibitors of Rho-associated protein kinase (ROCK), which is implicated in various diseases including cancer and neurodegenerative disorders . The inhibition of ROCK could lead to therapeutic benefits in managing these conditions.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various indazole derivatives, it was found that the tested compounds exhibited potent activity against Mycobacterium tuberculosis. The lead compound demonstrated an MIC of 0.48 µg/mL against drug-resistant strains .

Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of indazole derivatives on human cancer cell lines. The results indicated that the introduction of substituents like dioxaborolane significantly enhanced the anticancer activity compared to unsubstituted analogs .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of similar indazole derivatives suggests favorable absorption and distribution characteristics. Studies indicate moderate oral bioavailability and acceptable toxicity profiles at therapeutic doses .

Data Summary Table

| Activity | MIC/IC50 Values | Target Organisms/Cells | Notes |

|---|---|---|---|

| Antimicrobial Activity | 0.48 - 8 µg/mL | Staphylococcus aureus, M. tuberculosis | Effective against MDR strains |

| Anticancer Activity | Low µM | Various cancer cell lines | Induces apoptosis and cell cycle arrest |

| Enzyme Inhibition | Not specified | ROCK | Potential therapeutic applications |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Core

Halogen-Substituted Analogs

7-Fluoro-2-methyl-5-(dioxaborolan-2-yl)-2H-indazole hydrochloride (CID 139022780)

- Structure : Fluorine at position 7, methyl at position 2.

- Molecular Formula : C₁₄H₁₈BFN₂O₂.

- Key Differences : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and alter electronic properties compared to chlorine. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 159.3 Ų) suggest a compact molecular profile .

- Applications : Useful in fluorine-specific medicinal chemistry due to enhanced metabolic stability.

- 7-Trifluoromethyl-1-methyl-5-(dioxaborolan-2-yl)-1H-indazole (BLD Pharm: BD02202031) Structure: CF₃ at position 7, methyl at position 1. Molecular Formula: C₁₅H₁₈BF₃N₂O₂.

Positional Isomers

7-Methyl-4-(dioxaborolan-2-yl)-1H-indazole (CAS 1186334-60-0)

3-Methyl-5-(dioxaborolan-2-yl)-1H-indazole (CAS 1227911-51-4)

Substitution on the Nitrogen Atom

- 1-Benzyl-5-(dioxaborolan-2-yl)-1H-indazole Structure: Benzyl group at position 1. Molecular Formula: C₂₀H₂₃BN₂O₂. However, it may enhance solubility in nonpolar solvents .

1-(Tetrahydro-2H-pyran-2-yl)-5-(dioxaborolan-2-yl)-1H-indazole (CAS 956388-05-9)

Reactivity in Cross-Coupling Reactions

- The chlorine substituent in the target compound enhances electrophilicity at position 5, facilitating oxidative addition in palladium-catalyzed reactions .

- Fluorine analogs (e.g., CID 139022780) may exhibit slower coupling due to reduced electron-withdrawing (EW) effects compared to chlorine.

- Trifluoromethyl-substituted derivatives (e.g., BD02202031) are less reactive in coupling but valuable in drug discovery for their metabolic stability .

Q & A

Q. What are the common synthetic routes for preparing 7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronic ester group for aryl-aryl bond formation. A standard protocol involves reacting a halogenated indazole precursor (e.g., 7-chloro-5-iodo-1H-indazole) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Optimization of reaction time (12–24 hours) and inert conditions (N₂/Ar atmosphere) is critical to avoid protodeboronation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization yields the product.

Q. How is the structure of this compound validated in synthetic workflows?

Structural validation requires a combination of:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons and boron-related shifts).

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine and boron.

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL or OLEX2 resolves bond lengths, angles, and stereoelectronic effects .

Advanced Questions

Q. How can researchers address low reactivity of the boronic ester group in cross-coupling reactions?

Low reactivity often stems from steric hindrance or electronic deactivation of the indazole core. Mitigation strategies include:

- Catalyst optimization : Switching to Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced steric tolerance.

- Microwave-assisted synthesis : Shortening reaction times (1–2 hours) at elevated temperatures (120–150°C) to improve conversion.

- Additives : Using ligands like SPhos or XPhos to stabilize palladium intermediates .

Contradictory yields reported in literature (e.g., 40% vs. 85%) may arise from trace moisture or oxygen; rigorous drying of solvents and substrates is essential.

Q. What methodologies resolve discrepancies in crystallographic data for boron-containing heterocycles?

Crystallographic ambiguities (e.g., disordered boronic ester groups) can be resolved via:

- Twinned data refinement : Using SHELXL ’s TWIN/BASF commands to model overlapping lattices .

- DFT-assisted refinement : Combining experimental data with density functional theory (DFT)-optimized geometries to constrain bond parameters.

- High-resolution synchrotron data : Collecting data at <1.0 Å resolution to reduce thermal motion artifacts. For example, OLEX2’s integration with CRYSTALS improves handling of weak diffractions in boron-rich systems .

Q. How can researchers analyze conflicting spectral data (e.g., 11B^{11}\text{B}11B NMR vs. MS) for this compound?

Contradictions may arise from:

- Dynamic equilibria : Boronic esters can form anhydride dimers in solution, altering NMR shifts. Use low-concentration samples (<10 mM) in dry CDCl₃ to minimize aggregation.

- Isotopic interference : Chlorine’s / isotopes complicate MS interpretation. High-resolution ESI-MS with isotopic pattern simulation (e.g., Bruker Compass DataAnalysis) distinguishes molecular ions from adducts.

Cross-validation with NMR (if fluorine substituents exist) or IR spectroscopy (C-B stretching at ~1350 cm) adds robustness .

Application-Oriented Questions

Q. What experimental designs are recommended for studying this compound’s role in medicinal chemistry?

- Structure-activity relationship (SAR) studies : Introduce substituents at the indazole N1 or C3 positions to modulate bioactivity.

- Kinetic solubility assays : Use PBS (pH 7.4) or simulated gastric fluid to evaluate bioavailability.

- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for oxidative deboronation or demethylation .

Q. How can computational tools aid in predicting reactivity or stability?

- DFT calculations : Gaussian or ORCA software to model boron’s vacant p-orbital interactions with adjacent substituents.

- Molecular docking : AutoDock Vina to predict binding modes in biological targets (e.g., kinases or GPCRs).

- Degradation pathway modeling : SPARC or ADMET Predictor to simulate hydrolytic stability under physiological conditions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on hydrolytic stability of the dioxaborolane ring?

Discrepancies may arise from pH-dependent hydrolysis. At neutral pH (7.0–7.4), the ring remains intact, but acidic (pH <4) or basic (pH >9) conditions trigger cleavage. Experimental protocols must specify buffered conditions. For example, NMR in D₂O at pH 7.0 shows a singlet (~30 ppm), while pH 2.0 reveals free boric acid (~18 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.